molecular formula C20H15N3OS B236660 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Cat. No. B236660
M. Wt: 345.4 g/mol
InChI Key: SIAIWAIHVPHVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. Moreover, PARP inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide also poses challenges in designing experiments that avoid off-target effects. Moreover, the cost and availability of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide may limit its use in some research settings.

Future Directions

The potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide are currently being investigated in clinical trials. Future research directions include identifying biomarkers that predict response to PARP inhibitors, investigating the mechanisms of resistance to PARP inhibitors, and exploring novel combination therapies that enhance the efficacy of PARP inhibitors. Moreover, the effects of PARP inhibition on normal cells and tissues need to be further characterized to ensure the safety and efficacy of PARP inhibitors in clinical settings.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a promising PARP inhibitor with potential applications in cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide and to identify optimal therapeutic strategies for its clinical use.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide involves the reaction of 2-methyl-4-nitroaniline with 2-chloronicotinic acid, followed by reduction of the nitro group and cyclization with sulfur and carbon disulfide to form the benzothiazole ring. The resulting compound is then coupled with 4-aminophenyl nicotinamide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers.

properties

Product Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-11-14(20-23-17-6-2-3-7-18(17)25-20)8-9-16(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24)

InChI Key

SIAIWAIHVPHVNI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.